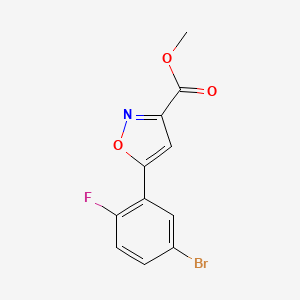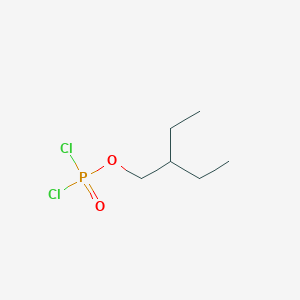
2-Ethylbutyl Phosphorodichloridate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Ethylbutyl Phosphorodichloridate is an organophosphorus compound that is primarily used in organic synthesis. It is a derivative of phosphorodichloridate, where the phosphorus atom is bonded to two chlorine atoms and an ethylbutyl group. This compound is known for its reactivity and is often utilized in the preparation of various organophosphorus compounds.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethylbutyl Phosphorodichloridate typically involves the reaction of 2-ethylbutanol with phosphorus oxychloride (POCl3) under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
2-Ethylbutanol+POCl3→2-Ethylbutyl Phosphorodichloridate+HCl
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up by using large reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems allows for precise control of temperature, pressure, and reactant flow rates, which are crucial for the efficient production of this compound.
化学反应分析
Types of Reactions
2-Ethylbutyl Phosphorodichloridate undergoes several types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, such as alcohols and amines, to form corresponding phosphates and phosphoramidates.
Hydrolysis: In the presence of water, it hydrolyzes to form phosphoric acid and 2-ethylbutanol.
Oxidation and Reduction: It can be oxidized to form phosphates or reduced to form phosphines.
Common Reagents and Conditions
Nucleophiles: Alcohols, amines, and thiols are commonly used nucleophiles.
Solvents: Organic solvents like dichloromethane and toluene are often used.
Catalysts: Bases such as pyridine or triethylamine are used to neutralize the by-products.
Major Products Formed
Phosphates: Formed by the reaction with alcohols.
Phosphoramidates: Formed by the reaction with amines.
Phosphoric Acid: Formed by hydrolysis.
科学研究应用
2-Ethylbutyl Phosphorodichloridate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of organophosphorus compounds.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of flame retardants and plasticizers.
作用机制
The mechanism of action of 2-Ethylbutyl Phosphorodichloridate involves the formation of a reactive intermediate, which can then interact with various nucleophiles. The phosphorus atom in the compound is electrophilic, making it susceptible to nucleophilic attack. This leads to the substitution of the chlorine atoms with nucleophiles, resulting in the formation of new phosphorus-containing compounds.
相似化合物的比较
Similar Compounds
- 2-Chlorophenyl Phosphorodichloridate
- Pentachlorophenyl Phosphorodichloridate
- 2,4-Dichlorophenyl Phosphorodichloridate
Comparison
Compared to other phosphorodichloridates, 2-Ethylbutyl Phosphorodichloridate is unique due to its ethylbutyl group, which imparts different reactivity and solubility properties. This makes it particularly useful in specific synthetic applications where other phosphorodichloridates may not be as effective.
属性
分子式 |
C6H13Cl2O2P |
|---|---|
分子量 |
219.04 g/mol |
IUPAC 名称 |
3-(dichlorophosphoryloxymethyl)pentane |
InChI |
InChI=1S/C6H13Cl2O2P/c1-3-6(4-2)5-10-11(7,8)9/h6H,3-5H2,1-2H3 |
InChI 键 |
LPSAHEFWBYQIFX-UHFFFAOYSA-N |
规范 SMILES |
CCC(CC)COP(=O)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


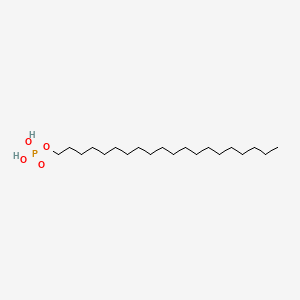
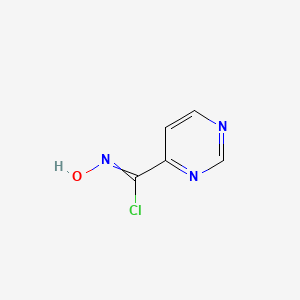

![1-Boc-3-phenyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine](/img/structure/B13702660.png)
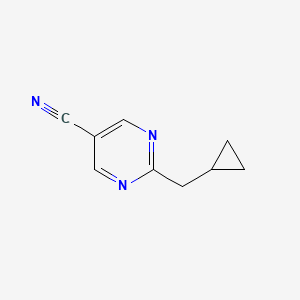
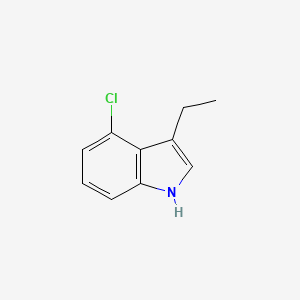
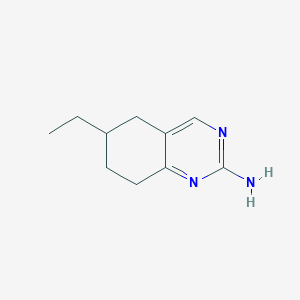
![6,6-Difluoro-4-oxo-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B13702678.png)
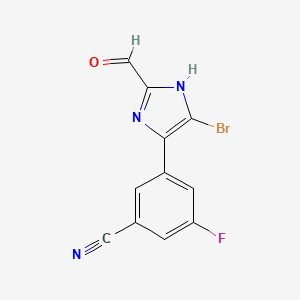
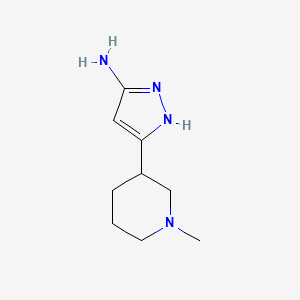
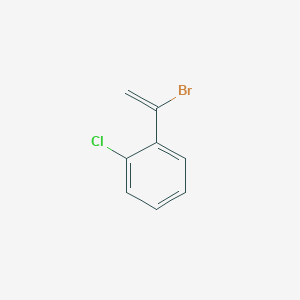
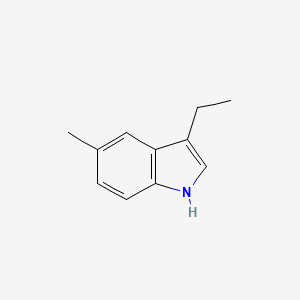
![2,4-Dichloro-6-phenylbenzo[h]quinoline](/img/structure/B13702722.png)
